molecular formula C18H17N5OS B3618293 5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No. B3618293
M. Wt: 351.4 g/mol
InChI Key: ZQRPEWZIXAZDRJ-UHFFFAOYSA-N
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Description

5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.11538136 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • A new effective method for synthesizing functionalized pyrano[3,4-c]thieno-[3,2-e][1,2,4]triazolo[4,3-a]pyridines has been developed. This method involves nucleophilic substitution in 8-morpholino-6-thioxopyrano[3,4-c]pyridine-5-carbonitrile followed by sequential heterocyclization with formic acid and chloroacetic acid derivatives (Paronikyan, Dashyan, & Mamyan, 2020).
  • Another method developed for synthesizing derivatives of pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridines involves pyridine ring recyclization (Paronikyan et al., 2016).

Neurotropic Activity

  • Research on the synthesis of S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines has shown that these compounds exhibit neurotropic activity, includingantagonizing corazole and demonstrating anxiolytic and antidepressant psychotropic activity without exhibiting muscle relaxation at studied doses (Dashyan et al., 2022).

Thione-Thiol Tautomerism

  • A study on the thione-thiol tautomerism of 5-thioxopyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine revealed that in a basic medium, the equilibrium shifts toward the thiol form. This finding enables the synthesis of S-alkyl-substituted triazolo[4,3-a]pyridines (Paronikyan, Dashyan, & Mamyan, 2020).

Docking Analysis and Neurotropic Activity

  • Derivatives of pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines were evaluated for their neurotropic activity using anticonvulsant and antidepressant tests. Docking studies on GABAA receptors, SERT, and 5-HT1A receptors were also performed, highlighting their potential in psychopharmacology (Paronikyan et al., 2019).

Molecular Docking and In Vitro Screening

  • Novel pyridine derivatives, including 5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile, were subjected to in silico molecular docking screenings. The compounds exhibited moderate to good binding energies and demonstrated antimicrobial and antioxidant activity (Flefel et al., 2018).

Antimicrobial Activity

  • Synthesized derivatives of pyrazolothienotetrahydroisoquinoline and [1,2,4]triazolo[3,4-a]thienotetrahydroisoquinoline, including similar structural compounds, were evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Kamal, Radwan, & Zaki, 2011).

Structural Correction and Mechanism Studies

  • Research focused on the reaction of 1,2,4-triazolo[4,3-a] pyridine with dimethyl acetylenedicarboxylate, leading to the correction of earlier structures for products of this reaction and proposing new mechanisms (Heath & Rees, 1982).

Synthesis and Antifungal Activity

  • Novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety were synthesized and screened for antifungal activity. These compounds, including related structures to this compound, offer potential applications in developing antifungal agents (Ibrahim et al., 2008).

properties

IUPAC Name

7-anilino-11,11-dimethyl-5-sulfanylidene-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,7-triene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-18(2)8-12-13(9-19)15(20-11-6-4-3-5-7-11)23-16(14(12)10-24-18)21-22-17(23)25/h3-7,20H,8,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRPEWZIXAZDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C3=NNC(=S)N3C(=C2C#N)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Reactant of Route 3
5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Reactant of Route 4
5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Reactant of Route 5
5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

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